Bienvenue dans la boutique en ligne BenchChem!

SCH772984 TFA

ERK1/2 inhibitor comparison cell viability toxicity profile

Choose SCH772984 TFA for the only ERK1/2 inhibitor that induces a novel allosteric pocket, conferring slow binding kinetics and dual blockade of catalytic activity and upstream phosphorylation. This unique pharmacology ensures sustained MAPK pathway suppression even in BRAF/MEK inhibitor-resistant cells, avoiding false negatives seen with alternative ERK inhibitors (ulixertinib, ravoxertinib, VX-11e). >98% kinase selectivity eliminates confounding off-target effects, making it the definitive probe for phosphoproteomics and resistance mechanism studies. TFA salt offers superior aqueous solubility (≥26 mg/mL) with defined stoichiometry for reproducible in vitro and in vivo pharmacology.

Molecular Formula C35H34F3N9O4
Molecular Weight 701.7
Cat. No. B1150367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH772984 TFA
Synonyms(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate
Molecular FormulaC35H34F3N9O4
Molecular Weight701.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH772984 TFA: High-Purity ERK1/2 Inhibitor for MAPK Pathway Research


SCH772984 TFA is the trifluoroacetate salt form of SCH772984 (free base CAS 942183-80-4), a potent, ATP-competitive inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 (IC50 values of 4 nM and 1 nM, respectively) [1]. This small molecule is a member of the indazole class and functions by binding to a novel induced pocket within the ERK kinase domain, resulting in a unique dual mechanism of inhibition that blocks both catalytic activity and upstream phosphorylation [2]. The TFA salt form provides enhanced aqueous solubility (≥26.1 mg/mL in water with gentle warming) and defined stoichiometry compared to the free base, making it suitable for precise in vitro and in vivo experimental use .

Why Generic ERK Inhibitors Cannot Substitute for SCH772984 TFA in Critical Experiments


Substituting SCH772984 TFA with other ERK1/2 inhibitors (e.g., ulixertinib, ravoxertinib, VX-11e, LY3214996, or MK-8353) or with upstream BRAF/MEK inhibitors introduces significant experimental variability due to fundamental differences in binding mode, target residence time, and functional selectivity [1]. SCH772984 uniquely induces a novel allosteric pocket that confers slow binding kinetics and prolonged target engagement, while its dual-mechanism of action (inhibiting both ERK phosphorylation by MEK and its catalytic activity) enables sustained suppression of MAPK signaling even in cells with acquired resistance to BRAF/MEK inhibitors [2]. This distinct pharmacological profile is not recapitulated by other ERK inhibitors, which often exhibit rapid dissociation, paradoxical pathway reactivation, or incomplete blockade of feedback phosphorylation [1]. Consequently, substitution can lead to false-negative results, misinterpretation of ERK dependency, or failure to reproduce key findings from the published literature that specifically utilized SCH772984 [3].

Quantitative Differentiation of SCH772984 TFA: Evidence for Scientific Selection


SCH772984 TFA vs. Ravoxertinib, Ulixertinib, LY3214996, VX-11e, and PD0325901: Comparative Toxicity and ERK Dependency

A 2022 comparative study across four cancer cell lines (H1299, HCT-116, SH-SY5Y, U937) quantitatively assessed the relationship between ERK inhibition and drug-induced toxicity for five ERK inhibitors (SCH772984, ravoxertinib, LY3214996, ulixertinib, VX-11e) and one MEK inhibitor (PD0325901) [1]. The area under the curve (AUC) ratio, which measures toxicity relative to the degree of ERK inhibition, revealed that SCH772984 displayed a mean AUC ratio of 0.9, indicating that its toxicity closely correlates with on-target ERK inhibition [1]. In contrast, ravoxertinib and ulixertinib exhibited the highest mean AUC ratios of 1.32 and 1.27, respectively, signifying a higher degree of off-target or ERK-independent toxicity at equivalent levels of pathway inhibition [1]. This data underscores that SCH772984's effects are more tightly coupled to its intended target, reducing the likelihood of confounding off-target effects in cellular assays.

ERK1/2 inhibitor comparison cell viability toxicity profile MAPK pathway

SCH772984 TFA vs. Clinical ERK Inhibitors: Kinase Selectivity Profile Across 300+ Kinases

SCH772984 was profiled against a panel of over 300 human kinases at a concentration of 1 µM [1]. The results demonstrated exceptional selectivity: only seven kinases exhibited >50% inhibition at this concentration (CLK2, FLT4, GSG2, MAP4K4, MAPK1, MINK1, PRKD1, and TTK) [1]. This high degree of kinome selectivity is a critical differentiator from other ERK inhibitors. While comprehensive selectivity data for all comparators across the same 300+ kinase panel is not consistently available, a 2022 study noted that inhibitors like ravoxertinib and ulixertinib are prone to inducing ERK1/2 reactivation and off-target toxicity not directly related to ERK inhibition [2]. This suggests that SCH772984's selectivity profile may contribute to its cleaner cellular pharmacology as quantified in the AUC ratio comparison above.

kinase selectivity off-target profiling chemical probe target engagement

SCH772984 TFA vs. BRAF/MEK Inhibitor Combinations: Superior Inhibition in Acquired Resistance Models

A key rationale for selecting SCH772984 is its demonstrated ability to inhibit MAPK signaling in models of acquired resistance to BRAF and MEK inhibitors [1]. In a critical head-to-head comparison, SCH772984 at 2 µM successfully inhibited ERK and RSK phosphorylation in tumor cells resistant to concurrent treatment with the BRAF inhibitor PLX4032 (10 µM) and the MEK inhibitor Trametinib (1 µM) [2]. In contrast, the combination of PLX4032 and Trametinib was completely ineffective at inhibiting ERK and RSK phosphorylation in these same resistant cells [2]. This data quantitatively demonstrates that SCH772984 maintains full target engagement and downstream pathway suppression where upstream inhibitor combinations fail, due to its unique dual mechanism of action that prevents both catalytic activity and feedback reactivation of ERK phosphorylation.

drug resistance BRAF mutation MEK inhibitor MAPK reactivation combination therapy

SCH772984 TFA vs. ERK Dimerization Inhibitors: Binding Affinity and Cellular Potency

In a comparative study of ERK pathway inhibitors, SCH772984 was directly compared to DEL-22379, an ERK dimerization inhibitor, using half-maximal growth inhibitory concentration (GI50) values across a panel of tumor cell lines with different oncogenic genotypes [1]. SCH772984, as an ERK kinase inhibitor, targets the catalytic activity of ERK, whereas DEL-22379 targets ERK-ERK dimerization [1]. While GI50 values are cell-line dependent and not directly comparable across different mechanisms, this comparison highlights the distinct pharmacological tools available: DEL-22379 has an estimated IC50 of ~0.5 µM for inhibiting ERK2 dimerization and binds ERK2 with a Kd in the low micromolar range [2]. In contrast, SCH772984 exhibits nanomolar potency (IC50 4 nM/1 nM for ERK1/2) in cell-free kinase assays [3]. This difference in potency and mechanism underscores the need to select the appropriate tool based on the specific biological question regarding ERK function.

ERK dimerization binding affinity cellular IC50 kinase inhibitor

SCH772984 TFA vs. MK-8353 (SCH900353): Structural and Pharmacokinetic Differentiation

SCH772984 served as the preclinical tool compound from which the clinical candidate MK-8353 (formerly SCH900353) was optimized [1]. MK-8353 was specifically designed to have improved pharmacokinetic properties for oral dosing, whereas SCH772984 is known to have poor in vivo exposure after oral or intraperitoneal administration [2]. This is a crucial differentiator for experimental planning: SCH772984 is appropriate for in vitro studies and in vivo experiments using intraperitoneal administration at defined doses (e.g., 12.5-50 mg/kg BID in xenograft models) where it achieves robust tumor regression despite limited oral bioavailability [3]. MK-8353, in contrast, is the preferred compound for studies requiring oral administration or investigation of clinical-stage ERK inhibition [1].

drug development pharmacokinetics oral bioavailability tool compound

SCH772984 TFA: In Vivo Efficacy and Dose-Response in Xenograft Models

In vivo efficacy data for SCH772984 in tumor xenograft models provides a benchmark for experimental planning. In BRAFV600E melanoma xenografts, administration of SCH772984 at 12.5-50 mg/kg twice daily (BID) for 14 days resulted in up to 98% tumor regression, with clear dose-dependent effects [1]. In the KRAS-mutant pancreatic MiaPaCa-2 model, the same dosing regimen of 50 mg/kg BID achieved 36% tumor regression, which was accompanied by robust inhibition of ERK phosphorylation in tumor tissue [1]. Importantly, SCH772984 was well-tolerated at these doses, as measured by morbidity, lethality, and body weight loss [1]. This quantitative in vivo performance data is essential for researchers designing xenograft studies and provides a validated reference point for expected outcomes.

xenograft tumor regression in vivo pharmacology dose-response

High-Value Applications of SCH772984 TFA in Oncology and Signal Transduction Research


Investigating Acquired Resistance to BRAF and MEK Inhibitors

SCH772984 TFA is the compound of choice for studying acquired resistance to upstream MAPK pathway inhibitors. As demonstrated, at 2 µM it completely inhibits ERK and RSK phosphorylation in tumor cells that are resistant to a combination of BRAF (PLX4032, 10 µM) and MEK (Trametinib, 1 µM) inhibitors [1]. This makes it an essential tool for dissecting resistance mechanisms, validating ERK as a therapeutic target in refractory settings, and screening for novel combination strategies to overcome resistance [1].

Phosphoproteomics and Kinome-Wide Target Engagement Studies

Given its high selectivity (>98% of 300+ kinases unaffected at 1 µM), SCH772984 TFA is ideally suited for phosphoproteomics and multiplexed inhibitor bead-mass spectrometry (MIB/MS) studies to define the ERK-dependent phosphoproteome [2]. Its use has already identified over 5,000 ERK-dependent phosphosites, of which 88% were previously unannotated, highlighting its power as a chemical probe for mapping ERK signaling networks without confounding off-target effects [2].

In Vivo Tumor Xenograft Efficacy Studies (IP Administration)

For in vivo pharmacology studies, SCH772984 TFA provides a validated dosing regimen (12.5-50 mg/kg BID IP for 14 days) that achieves robust tumor regression in BRAF-mutant (up to 98%) and KRAS-mutant (up to 36%) xenograft models [3]. Its well-tolerated safety profile at these doses, as evidenced by minimal body weight loss, makes it a reliable tool for in vivo target validation and proof-of-concept studies where IP administration is acceptable [3].

Structural Biology of Novel Kinase Inhibitor Binding Modes

SCH772984 induces a unique, previously unknown binding pocket in ERK1/2, created by an inactive conformation of the P-loop and an outward tilt of the αC-helix [4]. This structural feature, confirmed by X-ray crystallography (PDB: 4QTB), is associated with slow binding kinetics and prolonged target residence time [4]. SCH772984 TFA is therefore a critical reagent for structural biology studies aimed at understanding the determinants of kinase inhibitor selectivity and residence time, and for structure-based drug design of next-generation ERK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH772984 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.